3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine

Lipophilicity Drug-likeness Membrane permeability

Fragment-to-lead campaigns often stall when scaffold candidates lack balanced CNS drug-like properties, forcing teams to re-optimize permeability after elaboration. This pyrazole-morpholine building block (MW 209.29, LogP 1.42, TPSA 41.15 Ų) addresses that bottleneck at the starting point. • CNS-optimized fragment: TPSA well below the 60 Ų BBB threshold combined with LogP in the optimal permeability range supports brain-exposure programs targeting GSK-3β, LRRK2, or CDK5. • Defined selectivity handle: the N-ethyl tertiary amine tunes basicity and steric bulk at the solvent-exposed pocket-enabling kinase selectivity discrimination without modifying the core hinge-binding motif. • Fragment-library compliant: MW <250 with only 2 rotatable bonds satisfies standard fragment criteria while avoiding solubility and aggregation liabilities of more lipophilic analogs. Available in research quantities (1 g-10 g) with batch-specific purity documentation.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
Cat. No. B13255072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCCN1CCOCC1C2=C(NN=C2C)C
InChIInChI=1S/C11H19N3O/c1-4-14-5-6-15-7-10(14)11-8(2)12-13-9(11)3/h10H,4-7H2,1-3H3,(H,12,13)
InChIKeyMWYXQTVYOZEKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine: Physicochemical & Structural Profile


3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine (CAS 2059927-18-1) is a heterocyclic small molecule combining a 3,5-dimethylpyrazole pharmacophore with an N-ethylmorpholine moiety . With a molecular formula of C11H19N3O and a molecular weight of 209.29 g/mol, the compound features a computed LogP of 1.42 and a topological polar surface area (TPSA) of 41.15 Ų, placing it within favorable drug-like property space . The scaffold is representative of the broader pyrazole–morpholine class, which has garnered attention as a versatile platform for kinase inhibitor design and CNS-targeted probe development [1].

Scaffold Pyrazole–morpholine kinase inhibitor platform
Property Profile Reported drug-like physicochemical range
Substitution Vector N‑Ethyl morpholine for modular optimization

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine: Risks of Analog Substitution


Superficially similar pyrazole–morpholine derivatives share the same core architecture, but substitution at the morpholine nitrogen profoundly alters key drug-design parameters. The N-ethyl group of the title compound simultaneously modifies lipophilicity, hydrogen-bond donor count, and conformational flexibility relative to the unsubstituted NH analog and the N-propyl congener . These differences directly impact membrane permeability, metabolic stability, and target-binding thermodynamics, making blind interchange between in-class compounds a high-risk decision in lead-optimization campaigns and parallel-synthesis library design [1].

N‑Substitution shift
NH analog vs. N‑ethyl differ in LogP, H‑bond donors, and flexibility—may alter permeability and binding thermodynamics
Propyl homolog drift
N‑Propyl raises LogP and MW, moving closer to off‑target risk thresholds and reducing ligand efficiency
Isomer mismatch
Pyrazole N1‑alkyl positional isomer lacks the hinge‑binding NH donor, abrogating canonical kinase recognition

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine: Quantitative Differentiation Evidence


LogP Advantage Over NH Analog for Membrane Permeability

N-Ethylation of the morpholine ring raises the computed LogP from 0.69 (NH analog, CAS 1367699-23-7) to 1.42 (target compound), a net increase of +0.73 log units . This shift moves the compound from a borderline-low lipophilicity regime into the optimal range (LogP 1–3) for passive membrane permeability while remaining well below the LogP 5 upper limit associated with poor solubility and rapid metabolic clearance.

LogP comparison
Head‑to‑head
ΔLogP +0.73 (2.06‑fold)
Supports permeability rank order
Computed values; verify experimentally
Lipophilicity Drug-likeness Membrane permeability

TPSA Reduction vs. NH Analog Improves Brain Penetration Potential

The topological polar surface area (TPSA) of the target compound is 41.15 Ų, compared to 49.94 Ų for the NH analog—a reduction of 8.79 Ų (17.6%) . TPSA values below 60–70 Ų are empirically associated with favorable passive blood–brain barrier (BBB) penetration; the N-ethyl modification brings the TPSA well below this threshold, whereas the NH analog approaches the boundary where CNS penetration becomes unreliable.

TPSA reduction
Head‑to‑head
ΔTPSA −8.79 Ų (17.6%)
Improves CNS penetration potential
Below 60 Ų threshold; class‑based
CNS drug design Polar surface area BBB permeability

Fewer H-Bond Donors vs. NH Analog Reduces Desolvation Penalty

N-Ethylation converts the morpholine secondary amine (H-donor count = 2 in the NH analog) into a tertiary amine (H-donor count = 1 in the target compound) . The sole remaining H-bond donor is the pyrazole NH. Reducing the H-donor count lowers the energetic cost of desolvation upon protein binding and decreases the probability of promiscuous off-target interactions driven by non-specific hydrogen bonding.

H‑bond donor count
Head‑to‑head
ΔH‑donors −1 (1 vs. 2)
Lowers desolvation penalty
May enhance selectivity; verify
Hydrogen bonding Ligand efficiency Selectivity

Optimal Lipophilicity Window vs. N-Propyl Analog for Lead-Likeness

The N-ethyl analog (LogP = 1.42) occupies a more favorable lipophilicity window than the N-propyl congener (LogP = 1.81, CAS 2059926-71-3), a difference of −0.39 log units . In lead-optimization campaigns, each 0.5-unit increase in LogP beyond ~2 is associated with higher risk of hERG channel blockade, CYP450 inhibition, and poor aqueous solubility. The ethyl analog maintains a safer distance from these risk thresholds while still providing sufficient lipophilicity for membrane penetration.

Lipophilicity window
Head‑to‑head
ΔLogP −0.39 (22% lower)
Avoids elevated off‑target risk
Positioned in reported lead‑like range
Lead optimization Lipophilic ligand efficiency Drug-likeness

Lower MW & Fewer Rotatable Bonds vs. N-Propyl Analog for Ligand Efficiency

The target compound (MW = 209.29, rotatable bonds = 2) is 14.02 Da lighter and has one fewer rotatable bond than the N-propyl analog (MW = 223.31, rotatable bonds = 3, CAS 2059926-71-3) . Lower molecular weight translates into higher ligand efficiency (LE = 0.30–0.35 kcal/mol per heavy atom for typical kinase inhibitors) and improved compliance with fragment-based screening criteria. Each additional rotatable bond imposes an entropic penalty of ~0.5–1.0 kcal/mol upon binding, directly reducing affinity unless compensated by new polar contacts.

MW & rotatable bonds
Head‑to‑head
ΔMW −14.02; ΔRotB −1
Higher fragment‑level efficiency
Supports fragment elaboration
Ligand efficiency Fragment-based drug discovery Rotatable bonds

Pyrazole NH Preservation vs. Positional Isomer for Kinase Hinge Binding

Placing the ethyl group on the morpholine nitrogen (target compound) rather than on the pyrazole N1 position (positional isomer CAS 1708297-05-5) preserves the pyrazole NH as an available hydrogen-bond donor . The pyrazole NH is a well-established hinge-binding motif in kinase inhibitor design, mimicking the adenine N9–H donor of ATP. Alkylation at N1 (as in CAS 1708297-05-5) eliminates this critical pharmacophoric feature, abrogating the ability to form the canonical hinge-region hydrogen bond with the backbone carbonyl of the kinase gatekeeper residue.

Hinge‑binding motif
Cross‑study comparable
Pyrazole NH donor retained
Maintains kinase hinge recognition
Critical for ATP‑site programs
Kinase inhibitor Hinge-binding motif Pharmacophore integrity

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-ethylmorpholine: Application Scenarios


CNS-Penetrant Kinase Inhibitor Lead Optimization

With a TPSA of 41.15 Ų—well below the 60 Ų empirical BBB threshold—and a LogP of 1.42 in the optimal permeability range, this compound is preferentially suited for CNS kinase programs (e.g., GSK-3β, LRRK2, or CDK5 targets) where both brain exposure and target engagement are required . The preserved pyrazole NH provides the essential hinge-binding hydrogen-bond donor, while the N-ethyl group on morpholine eliminates a superfluous H-bond donor that could otherwise increase efflux transporter recognition [1].

Fragment-Based Drug Discovery Library Design

At MW = 209.29 with only 2 rotatable bonds, this compound meets standard fragment library criteria (MW < 250, rotatable bonds ≤ 3) while offering a balanced LogP of 1.42 that avoids the solubility and aggregation issues common to more lipophilic fragments . The 3,5-dimethylpyrazole core provides a rigid, synthetically tractable anchor point for fragment growing, and the morpholine nitrogen offers a convenient vector for further elaboration without introducing additional chiral complexity [1].

Selectivity Profiling Among Kinase Family Members

The N-ethyl tertiary amine on the morpholine ring introduces steric bulk and alters the basicity of the morpholine nitrogen relative to the unsubstituted NH analog . This modification can be exploited to discriminate between kinase family members that differ in the size and electrostatic character of their solvent-exposed binding pockets (e.g., selectivity within the CMGC kinase family), providing a defined chemical handle for tuning selectivity without altering the core pyrazole hinge-binding motif [1].

Chemical Probe Development with Balanced Physicochemical Profile

The compound's property profile—LogP of 1.42, TPSA of 41.15 Ų, single H-bond donor, and MW of 209.29—falls within the 'sweet spot' of drug-like chemical space defined by Lipinski, Veber, and CNS MPO scoring functions . This makes it an ideal starting scaffold for developing high-quality chemical probes where the goal is to minimize off-target pharmacology while maintaining sufficient cellular permeability to engage intracellular targets at tractable concentrations [1].

Application
Selection Property
Validation Focus
CNS kinase lead optimization
Low TPSA, balanced LogP
Brain exposure & target engagement
Fragment‑based library design
MW < 250, RotB ≤ 3
Fragment screening & elaboration
Kinase selectivity profiling
N‑ethyl morpholine modulation
Selectivity window across kinase panel
Chemical probe development
Balanced drug‑like property profile
Off‑target pharmacology & permeability
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